Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 220679-12-9
VCID: VC2459974
InChI: InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C
Molecular Formula: C12H13NO4S
Molecular Weight: 267.3 g/mol

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

CAS No.: 220679-12-9

Cat. No.: VC2459974

Molecular Formula: C12H13NO4S

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate - 220679-12-9

Specification

CAS No. 220679-12-9
Molecular Formula C12H13NO4S
Molecular Weight 267.3 g/mol
IUPAC Name ethyl 5-methylsulfonyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3
Standard InChI Key BWJQKKTWLJTDSF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C

Introduction

Chemical Structure and Properties

Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS: 220679-12-9) is an indole derivative characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound features a methylsulfonyl group at the C5 position of the indole ring and an ethyl carboxylate group at the C2 position. The molecular formula is C12H13NO4S with a molecular weight of 267.30 g/mol .

Physical and Chemical Properties

The compound possesses significant physicochemical properties that influence its reactivity and biological activities. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

PropertyValueReference
Molecular Weight267.30 g/mol
XLogP32.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass267.05652907 Da
Topological Polar Surface Area84.6 Ų
Heavy Atom Count18
Complexity414

Structural Identifiers

The structural representation of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate can be expressed through various chemical notations:

SMILES: CCOC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C

InChI: InChI=1S/C12H13NO4S/c1-3-17-12(14)11-7-8-6-9(18(2,15)16)4-5-10(8)13-11/h4-7,13H,3H2,1-2H3

InChIKey: BWJQKKTWLJTDSF-UHFFFAOYSA-N

The compound contains an indole core structure with a methylsulfonyl group at the C5 position, which contributes to its enhanced solubility and potential for hydrogen bonding interactions. The ethyl carboxylate group at the C2 position provides an opportunity for hydrolysis to the corresponding carboxylic acid, which is a common modification in medicinal chemistry.

Structure-Activity Relationships

Importance of the Indole Scaffold

The indole skeleton is a privileged structure in medicinal chemistry due to its prevalence in natural products and its ability to interact with numerous biological targets. The specific substitution pattern in Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate offers unique opportunities for biological activity:

  • The NH group of the indole core can serve as a hydrogen bond donor

  • The ethyl carboxylate at the C2 position can act as a hydrogen bond acceptor

  • The methylsulfonyl group at C5 enhances solubility and introduces additional hydrogen bond accepting capabilities

Comparison with Related Indole-2-carboxylates

Several structurally related compounds provide insights into the potential activity of Ethyl 5-(methylsulfonyl)-1H-indole-2-carboxylate:

Ethyl 1H-indole-2-carboxylate

Future Research Directions

Synthetic Modifications

The ethyl ester group provides opportunities for further derivatization:

  • Hydrolysis to form the corresponding carboxylic acid

  • Amidation to create a series of amide derivatives with potentially enhanced biological activities

  • Reduction to create hydroxymethyl derivatives

  • Modifications at the indole NH position through N-alkylation or N-acylation

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